Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate
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Overview
Description
Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate: is an organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.2 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and organic chemistry . It is characterized by the presence of an oxirane (epoxide) ring and a cyanophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate typically involves the reaction of 4-cyanobenzaldehyde with methyl chloroacetate in the presence of a base, followed by epoxidation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxiranes with various functional groups.
Scientific Research Applications
Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate involves its reactivity due to the presence of the epoxide ring and the nitrile group. The epoxide ring is highly strained and thus reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile. The nitrile group can also participate in reactions, such as reductions to form amines, which can further react to form a variety of products .
Comparison with Similar Compounds
Methyl 3-(4-nitrophenyl)oxirane-2-carboxylate: Similar structure but with a nitro group instead of a nitrile group.
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate: Contains a methoxy group instead of a nitrile group.
Methyl 3-(4-bromophenyl)oxirane-2-carboxylate: Features a bromine atom in place of the nitrile group.
Uniqueness: Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate is unique due to the presence of both the epoxide ring and the nitrile group, which confer distinct reactivity patterns. The nitrile group provides a site for further functionalization, while the epoxide ring offers a reactive center for nucleophilic attack, making this compound versatile in synthetic organic chemistry .
Properties
IUPAC Name |
methyl 3-(4-cyanophenyl)oxirane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)10-9(15-10)8-4-2-7(6-12)3-5-8/h2-5,9-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZXIMFTXAMVRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565448 |
Source
|
Record name | Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108492-59-7 |
Source
|
Record name | Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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